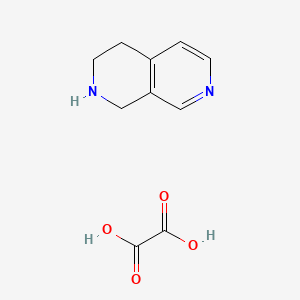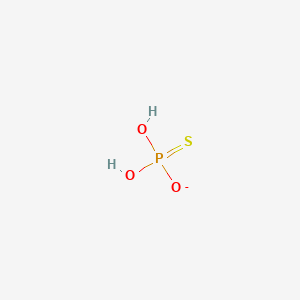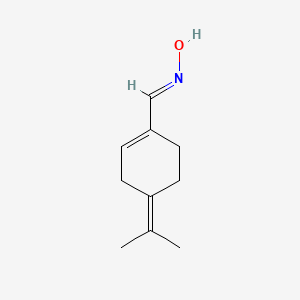
1-Cyclohexene-1-carboxaldehyde,4-(1-methylethylidene)-,oxime(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethylidene)-, oxime (9CI) is an organic compound with the molecular formula C10H15NO It is a derivative of cyclohexene and is characterized by the presence of an oxime functional group
Vorbereitungsmethoden
The synthesis of 1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethylidene)-, oxime typically involves the reaction of 1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethylidene)- with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
- Dissolve 1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethylidene)- in an appropriate solvent such as ethanol.
- Add hydroxylamine hydrochloride to the solution.
- Introduce sodium hydroxide to the mixture to facilitate the formation of the oxime.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration and purify it through recrystallization.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethylidene)-, oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides using oxidizing agents such as peracids.
Reduction: The oxime can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The oxime group can participate in nucleophilic substitution reactions, where the hydroxylamine moiety is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., peracids), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethylidene)-, oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of 1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethylidene)-, oxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox cycles, affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethylidene)-, oxime can be compared with similar compounds such as:
1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethyl)-: This compound lacks the oxime group and has different chemical properties and reactivity.
1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethenyl)-: This compound has a similar structure but differs in the position and nature of the substituents.
Eigenschaften
Molekularformel |
C10H15NO |
|---|---|
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
(NE)-N-[(4-propan-2-ylidenecyclohexen-1-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C10H15NO/c1-8(2)10-5-3-9(4-6-10)7-11-12/h3,7,12H,4-6H2,1-2H3/b11-7+ |
InChI-Schlüssel |
AOOJSQSMMGEZSE-YRNVUSSQSA-N |
Isomerische SMILES |
CC(=C1CCC(=CC1)/C=N/O)C |
Kanonische SMILES |
CC(=C1CCC(=CC1)C=NO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


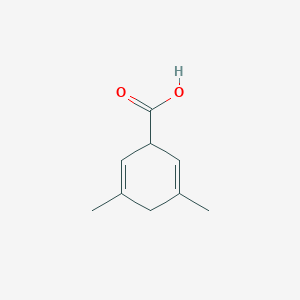
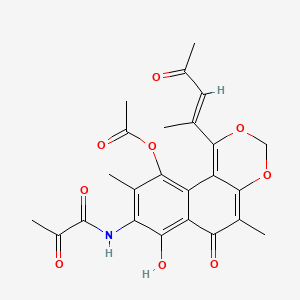
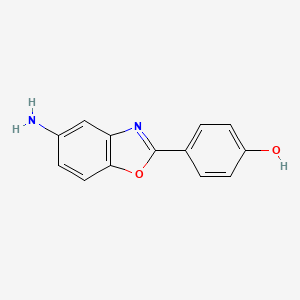
![Acetamide, N-[2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3,7-heptadecadienyl]-](/img/structure/B13816537.png)
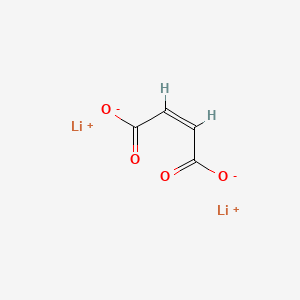

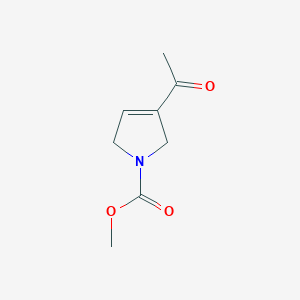

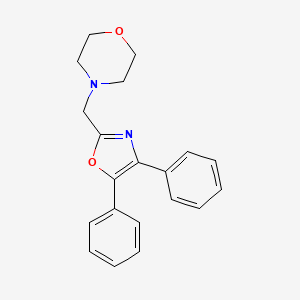
![disodium 2-heptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate](/img/structure/B13816575.png)
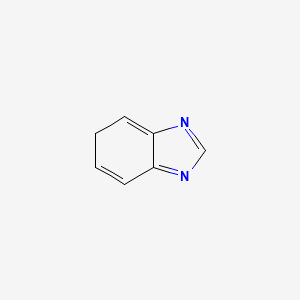
![Adenosine,[8-14C]](/img/structure/B13816584.png)
